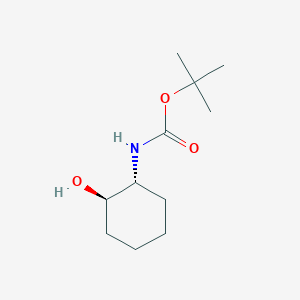

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

Descripción general

Descripción

Cassiaside es un compuesto natural que se encuentra en las semillas de Cassia obtusifolia, una planta que se usa comúnmente en la medicina tradicional china. Este compuesto ha ganado atención debido a sus posibles beneficios para la salud, como sus propiedades antioxidantes y antiinflamatorias . Cassiaside es un flavonoide glucósido y es uno de los principales componentes que se encuentran en las semillas de Cassia obtusifolia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Cassiaside se puede sintetizar a través de varias reacciones químicas que involucran la glicosilación de derivados de naftopriona. El método de preparación de licor madre consiste en disolver 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO) para lograr una concentración de 40 mg/mL .

Métodos de producción industrial: La producción industrial de Cassiaside generalmente implica la extracción del compuesto de las semillas de Cassia obtusifolia. Las semillas se procesan para aislar los glucósidos de naftopriona, incluido Cassiaside, mediante técnicas de extracción con disolventes y cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: Cassiaside experimenta varias reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Cassiaside se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: La reducción de Cassiaside se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución que involucran Cassiaside pueden ocurrir en presencia de nucleófilos o electrófilos en condiciones adecuadas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilizan. Por ejemplo, la oxidación de Cassiaside puede producir quinonas, mientras que la reducción puede producir derivados de naftopriona reducidos .

Aplicaciones Científicas De Investigación

Organic Synthesis

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is primarily used as a protecting group for amines in organic synthesis. This allows for selective reactions without interference from the amine group. It is particularly useful in the synthesis of:

- N-Boc-protected anilines using palladium-catalyzed reactions.

- Tetrasubstituted pyrroles functionalized with ester or ketone groups .

Biological Studies

The compound has been investigated for its potential biological activities:

- Enzyme Modulation: Research indicates that it can modulate enzyme activity through interactions with specific molecular targets, including esterases and amidases, which catalyze the hydrolysis of the carbamate group. This modulation can influence various biochemical pathways .

- Therapeutic Potential: Its structural characteristics allow it to interact with receptors and enzymes, suggesting potential therapeutic applications in pharmacology .

Case Study 1: Enzyme Inhibition

In studies focusing on enzyme inhibition, this compound has shown potential as an inhibitor of acetylcholinesterase. This enzyme plays a critical role in neurotransmitter regulation, making the compound significant for neuropharmacological research .

Case Study 2: Receptor Interaction

Research has demonstrated that this compound may influence adrenergic receptors, which are vital in regulating cardiovascular functions. Understanding its interaction with these receptors could lead to advancements in treatments for cardiovascular diseases .

Mecanismo De Acción

Cassiaside ejerce sus efectos a través de varios objetivos moleculares y vías. Se ha encontrado que inhibe la formación de productos finales de glicación avanzada (AGE) y reduce la expresión de la sintasa de óxido nítrico inducible y la ciclooxigenasa-2 . Además, Cassiaside regula negativamente la vía de señalización de las fosfoinositidas 3-quinasas (PI3K)/AKT/complejo diana de la rapamicina en mamíferos 1 (mTORC1), que juega un papel crucial en la inflamación y el metabolismo celular .

Comparación Con Compuestos Similares

Cassiaside es único debido a sus potentes propiedades antioxidantes y antiinflamatorias. Compuestos similares incluyen:

Actividad Biológica

Introduction

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a synthetic organic compound with notable biological activity. Its molecular structure contributes to its interactions with various biological systems, making it a subject of interest in pharmacological research. This article explores the compound's biochemical properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C₉H₁₇N₁O₃

- Molecular Weight : 187.24 g/mol

- CAS Number : 1932101-73-9

- IUPAC Name : this compound

- Structural Features : The compound features a tert-butyl group that enhances its solubility and steric bulk, along with a hydroxyl group that facilitates hydrogen bonding.

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules such as enzymes and receptors. The compound can exhibit both inhibitory and activating effects depending on the target:

- Enzyme Interactions : It may act as an inhibitor or activator in metabolic pathways, influencing enzyme activity through covalent or non-covalent bonding.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism and function.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Inhibition or activation of metabolic enzymes |

| Cellular Signaling | Modulation of signaling pathways |

| Gene Expression | Upregulation or downregulation of specific genes |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Studies suggest it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.

- Neuroprotective Potential : Preliminary studies indicate that it could protect neuronal cells from damage in models of neurodegeneration.

Case Study Example

A study investigating the neuroprotective effects of this compound involved administering the compound to rat models subjected to induced oxidative stress. Results showed a significant reduction in markers of oxidative damage and improved behavioral outcomes compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases.

Applications in Research and Industry

The compound serves multiple roles across various fields:

- Medicinal Chemistry : It is being explored as a lead compound for developing new pharmaceuticals targeting metabolic disorders and neurodegenerative diseases.

- Organic Synthesis : As an intermediate in chemical synthesis, it aids in the production of complex organic molecules.

- Biological Research : Used as a substrate in enzyme-catalyzed reactions to study metabolic pathways involving carbamates.

Table 2: Applications Overview

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of new therapeutic agents |

| Organic Synthesis | Intermediate for complex molecule synthesis |

| Biological Research | Substrate for studying enzymatic reactions |

Propiedades

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROWZPERFUOCE-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155975-19-2 | |

| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.